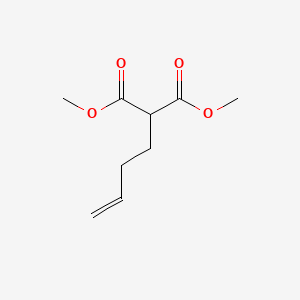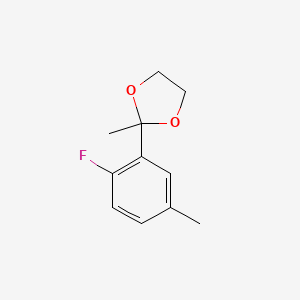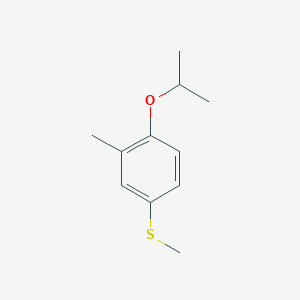
(4-Isopropoxy-3-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropoxy-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H16OS It is characterized by the presence of an isopropoxy group, a methyl group, and a sulfane group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-3-methylphenyl)(methyl)sulfane typically involves the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield the desired compound . The reaction conditions are optimized to achieve high purity and yield, avoiding the use of toxic reagents and minimizing the generation of acidic wastewater.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves careful control of reaction parameters to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions enhances the overall yield and purity of the product, making it suitable for various industrial applications.
化学反应分析
Types of Reactions
(4-Isopropoxy-3-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(4-Isopropoxy-3-methylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Isopropoxy-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4-Isopropoxy-3-(methoxymethyl)phenyl)(methyl)sulfane
- (3-Isopropoxy-4-methylphenyl)(methyl)sulfane
Uniqueness
(4-Isopropoxy-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC 名称 |
2-methyl-4-methylsulfanyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H16OS/c1-8(2)12-11-6-5-10(13-4)7-9(11)3/h5-8H,1-4H3 |
InChI 键 |
WCUGTQXLTQISPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)SC)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


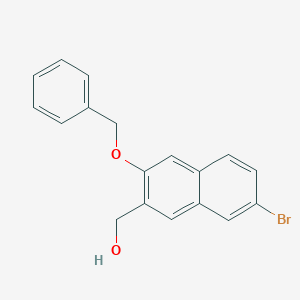
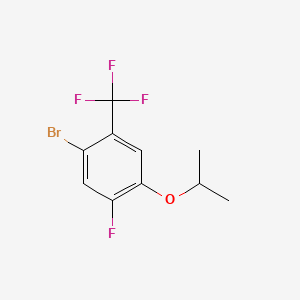
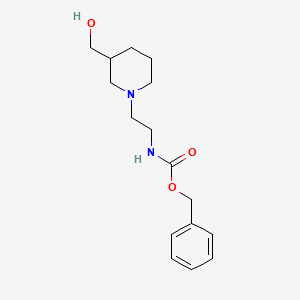
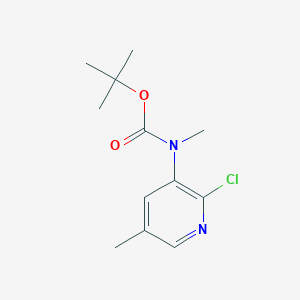
![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
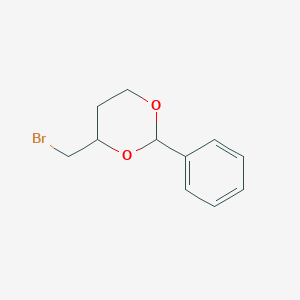
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
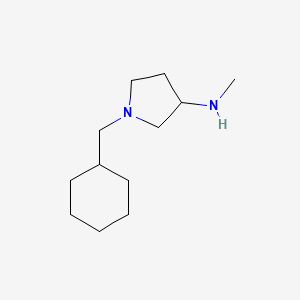
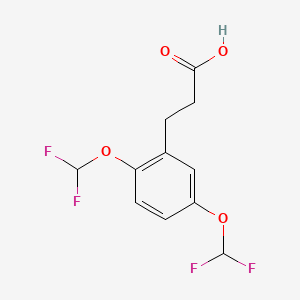
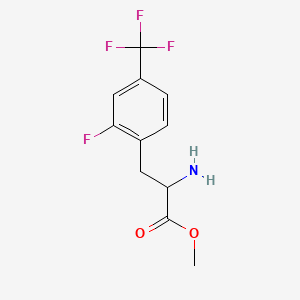
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

